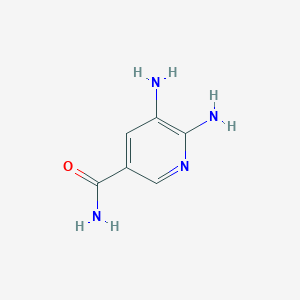

5,6-Diaminonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKROJSBJXOUAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diaminonicotinamide

Established Synthetic Pathways

The most common and well-documented methods for the synthesis of 5,6-Diaminonicotinamide typically involve the introduction and subsequent transformation of functional groups on a pyridine (B92270) ring. Nitration and reduction reactions form the cornerstone of these established pathways.

Nitration and Reduction Approaches

A prevalent strategy for the synthesis of aromatic amines involves the nitration of an aromatic ring followed by the reduction of the nitro group. This approach is applicable to the synthesis of this compound, generally commencing with a suitably substituted nicotinamide (B372718) precursor. The key steps involve the regioselective introduction of a nitro group at the 5-position of the pyridine ring, followed by the reduction of this group to an amine.

The synthesis often starts from 6-aminonicotinamide (B1662401), which can be prepared from the commercially available 6-chloronicotinamide. The subsequent nitration of 6-aminonicotinamide yields 6-amino-5-nitronicotinamide (B8706429). This intermediate is then subjected to a reduction step to afford the final product, this compound.

Preparative Procedures and Optimizations

The practical execution of the nitration and reduction sequence requires careful control of reaction conditions to ensure desired regioselectivity and high yields.

For the nitration of 6-aminonicotinamide, a mixture of concentrated sulfuric acid and nitric acid is a commonly employed nitrating agent. The reaction temperature is a critical parameter that must be carefully controlled to prevent side reactions and ensure the selective introduction of the nitro group at the 5-position.

Following nitration, the reduction of the nitro group in 6-amino-5-nitronicotinamide can be achieved through various methods. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Alternative reducing agents, such as tin(II) chloride (SnCl₂) in an acidic medium, can also be effectively utilized.

| Step | Reactant | Reagents | Key Conditions | Product |

| 1 | 6-Chloronicotinamide | Ammonia (B1221849) | High temperature and pressure | 6-Aminonicotinamide |

| 2 | 6-Aminonicotinamide | H₂SO₄, HNO₃ | Controlled temperature | 6-Amino-5-nitronicotinamide |

| 3 | 6-Amino-5-nitronicotinamide | H₂, Pd/C or SnCl₂/HCl | Varies with reagent | This compound |

Yield Optimization and Reaction Efficiency

For the amination of 6-chloronicotinamide, factors such as the concentration of ammonia, reaction temperature, and pressure can significantly influence the reaction rate and yield. In the nitration step, the ratio of sulfuric acid to nitric acid and precise temperature control are paramount for achieving high regioselectivity and minimizing the formation of undesired byproducts. The choice of reducing agent and catalyst, along with reaction parameters like hydrogen pressure and temperature, are key to achieving a high-yield conversion of the nitro group to the desired amine in the final reduction step.

Alternative Synthetic Routes and Innovations

While the nitration and reduction of a pre-functionalized nicotinamide is a standard approach, research into alternative synthetic strategies continues, aiming for improved efficiency, milder reaction conditions, and novel molecular scaffolds.

Heterocyclic Ring Formation Strategies

Alternative approaches can involve the construction of the diaminopyridine ring system from acyclic precursors. Such strategies often rely on condensation reactions to form the heterocyclic core. These methods can offer greater flexibility in the introduction of various substituents. While specific examples for the direct synthesis of this compound via this route are not extensively documented, the general principles of pyridine synthesis from 1,5-dicarbonyl compounds or their equivalents with an ammonia source could theoretically be adapted.

Reaction Conditions and Solvent Systems in Synthesis

The conversion of a nitro group to an amine in the presence of an existing amino group requires careful control of reaction conditions to ensure high yield and purity of the desired this compound. Catalytic hydrogenation is a widely utilized method for this transformation, offering a clean and efficient route.

Temperature and Pressure Considerations

The temperature and pressure at which the catalytic hydrogenation is conducted are pivotal in determining the reaction rate and selectivity. While specific conditions for the synthesis of this compound are not extensively detailed in publicly available literature, analogous reductions of aromatic nitro compounds provide a general framework. For instance, the reduction of similar nitro-aromatic compounds is often carried out at temperatures ranging from ambient temperature to elevated temperatures, sometimes as high as 225°C.

Hydrogen pressure is another critical variable. It can range from atmospheric pressure, often using a hydrogen balloon, to significantly higher pressures of up to 5,000 kPa in industrial settings. The optimal pressure is dependent on the substrate, catalyst, and solvent system. For laboratory-scale preparations, pressures are often more moderate. In the synthesis of a structurally related compound, 5-amino-6-methyl benzimidazolone, a hydrogenation reduction step was reported to achieve a high yield, suggesting that carefully controlled pressure is beneficial.

Table 1: General Temperature and Pressure Ranges for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | General Range | Remarks |

| Temperature | Room Temperature - 225°C | The optimal temperature depends on the specific substrate and catalyst. |

| Pressure | Atmospheric - 5,000 kPa | Higher pressures can increase reaction rates but may require specialized equipment. |

Note: This data represents a general range for analogous reactions and specific optimal conditions for this compound may vary.

Role of Inert Solvents and Catalysts

The choice of solvent and catalyst is fundamental to the success of the synthesis of this compound. The solvent must solubilize the starting material and be inert under the reaction conditions.

Solvents: A variety of solvents can be employed for the catalytic hydrogenation of nitro-aromatic compounds. Common choices include alcohols such as methanol (B129727) and ethanol (B145695), as well as ethyl acetate. For substrates with different solubility profiles, other solvents like N,N-dimethylformamide (DMF) or even aqueous systems can be utilized. In the preparation of a similar benzimidazolone derivative, a DMF-aqueous system was successfully used for the hydrogenation step, resulting in a yield of 91.8%. The selection of the solvent can also influence the activity of the catalyst and the course of the reaction.

Catalysts: The most frequently used catalyst for the reduction of aromatic nitro groups is palladium on carbon (Pd/C). This heterogeneous catalyst is favored for its high activity, selectivity, and ease of separation from the reaction mixture. The catalyst loading is typically in the range of 5-10% by weight. The efficiency of the catalyst can be influenced by the presence of other functional groups in the molecule. It is crucial to select a catalyst that selectively reduces the nitro group without affecting other parts of the 5-amino-6-nitronicotinamide molecule. Prior to the introduction of hydrogen, the reaction vessel is typically flushed with an inert gas, such as nitrogen, to remove oxygen which can poison the catalyst and create a potential safety hazard.

Table 2: Common Solvents and Catalysts for the Reduction of Aromatic Nitro Groups

| Component | Examples | Key Functions |

| Solvent | Methanol, Ethanol, Ethyl Acetate, N,N-Dimethylformamide (DMF) | Dissolves reactants, facilitates contact with the catalyst, can influence reaction rate. |

| Catalyst | Palladium on Carbon (Pd/C) | Facilitates the addition of hydrogen to the nitro group. |

| Inert Gas | Nitrogen, Argon | Purges the system of oxygen to prevent catalyst deactivation and ensure safety. |

Chemical Reactivity and Transformation Mechanisms of 5,6 Diaminonicotinamide

Electrophilic and Nucleophilic Reactions of the Diamine Moiety

The chemical reactivity of 5,6-Diaminonicotinamide is dominated by the ortho-diamine functionality on the pyridine (B92270) ring. The two amino groups at the C5 and C6 positions are nucleophilic centers, readily participating in reactions with a wide range of electrophiles. The nucleophilicity of these exocyclic amino groups is influenced by the electronic properties of the pyridine ring, including the electron-withdrawing nature of the ring nitrogen and the carboxamide group at the C3 position.

The lone pair of electrons on the nitrogen atoms of the diamine moiety allows them to act as potent nucleophiles. Common electrophilic reactions include acylation and alkylation. For instance, reaction with acylating agents such as acid chlorides or anhydrides would be expected to form mono- or di-acylated amide derivatives, depending on the stoichiometry and reaction conditions. While the primary application of this reactivity is in cyclization reactions, these fundamental transformations highlight the nucleophilic character of the compound.

It is important to note that the pyridine ring itself contains a basic nitrogen atom that can be protonated or coordinate to Lewis acids. This can modulate the reactivity of the entire molecule. Furthermore, the amino groups are strongly activating, but their basicity can complicate certain electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, where the catalyst can be deactivated by complexation with the amino groups.

Cyclization Reactions and Heterocyclic Scaffolding

The ortho-disposed amino groups of this compound make it an ideal precursor for the synthesis of fused heterocyclic systems. These cyclization reactions are of significant interest as they provide access to scaffolds that are analogues of biologically important purines.

The reaction of this compound with 1,2-dicarbonyl compounds or their synthetic equivalents is a common and efficient method for constructing the imidazo[4,5-b]pyridine ring system. A widely used method involves the condensation with α-haloketones. For example, the reaction with 3-bromo-2-butanone (B1330396) in a solvent like cyclohexanone (B45756) leads to the formation of a substituted imidazopyridine derivative in good yield. This transformation, known as the Phillips condensation, is a cornerstone in the synthesis of purine (B94841) analogues.

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-2-butanone (1.2 equiv) | Cyclohexanone | 100 | 4 | 78 |

This reaction provides a direct route to 2,3-disubstituted imidazo[4,5-b]pyridines, which are valuable scaffolds in medicinal chemistry. The reaction can also be performed with various aldehydes, often in the presence of an oxidizing agent, to yield 2-substituted derivatives.

To form a fused pyrimidine (B1678525) ring, the diamine moiety must react with a synthon that can provide a single carbon atom to be incorporated between the two amino nitrogens. This is a standard strategy in heterocyclic chemistry for creating six-membered rings from ortho-diamines. Reagents such as formic acid or its derivatives, like triethyl orthoformate, are ideal for this purpose.

Refluxing this compound with triethyl orthoformate, often with an acid catalyst, would lead to the formation of the pyrido[4,3-d]pyrimidin-4-one ring system. Similarly, heating with formic acid would also yield the same heterocyclic core after dehydration. This reaction proceeds through the formation of intermediate formimidates or formamides, followed by intramolecular cyclization. This synthesis provides access to pteridine (B1203161) analogues, where a pyridine ring is fused to the pyrimidine.

| C1 Synthon | Typical Conditions | Product Type |

|---|---|---|

| Triethyl Orthoformate | Reflux, Acid Catalyst | Pyrido[4,3-d]pyrimidine |

| Formic Acid | Heating | Pyrido[4,3-d]pyrimidin-4-one |

Direct derivatization of this compound to form an oxazolo[5,4-d]pyrimidine (B1261902) scaffold is not a chemically feasible or reported transformation. The synthesis of the oxazolopyrimidine ring system typically requires starting materials that already contain either a pre-formed oxazole (B20620) ring with amino and cyano/carboxamide groups (e.g., 5-aminooxazole-4-carbonitrile) or a pyrimidine ring with vicinal amino and hydroxyl groups. The reactivity of the diamine moiety in this compound is overwhelmingly directed towards the formation of nitrogen-containing heterocycles like imidazoles and pyrimidines upon reaction with appropriate electrophiles. The formation of an oxazole ring would necessitate the incorporation of an oxygen atom into the newly formed ring, a process for which the diamine functionality is not suited. Therefore, the synthesis of oxazolo[5,4-d]pyrimidine analogues requires distinct synthetic pathways starting from different precursors.

Mechanisms of Ring Closure and Functionalization

The mechanisms for the formation of fused heterocycles from this compound are classic examples of condensation and cyclization reactions.

Imidazopyridine Formation (from α-haloketone): The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon bearing the halogen (an SN2 reaction). The more nucleophilic N6 amine is the likely initial reactant. This is followed by an intramolecular condensation reaction where the second amino group (N5) attacks the ketone carbonyl. The resulting hemiaminal intermediate then undergoes dehydration to form the final, aromatized imidazo[4,5-b]pyridine ring system.

Pyrido[4,3-d]pyrimidine Formation (from Triethyl Orthoformate): The reaction begins with the nucleophilic attack of one amino group on the orthoformate, leading to the elimination of an ethanol (B145695) molecule and the formation of an ethoxyformimidate intermediate. This intermediate then undergoes a second, intramolecular nucleophilic attack by the adjacent amino group. Subsequent elimination of a second molecule of ethanol results in the cyclized product. A final tautomerization or aromatization step yields the stable pyrido[4,3-d]pyrimidine ring.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In cyclization reactions involving unsymmetrical reagents, the non-equivalence of the two amino groups in this compound raises the issue of regioselectivity. The N6 amino group is ortho to the pyridine ring nitrogen, while the N5 amino group is para. Their electronic environments differ, leading to different nucleophilicities. Generally, for diaminopyridines, the amino group ortho to the ring nitrogen (N6) is considered more nucleophilic and sterically more accessible than the N5 amine. This difference dictates the regiochemical outcome of the cyclization. For example, in the reaction with an unsymmetrical α-haloketone, the initial SN2 attack is expected to occur preferentially at the more nucleophilic N6 position. This selectivity is a critical factor in the synthesis of specifically substituted imidazo[4,5-b]pyridine derivatives, although mixtures of regioisomers can sometimes be formed. nih.gov

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the primary cyclization reactions of this compound to form aromatic heterocyclic systems like imidazopyridines and pyridopyrimidines, no new chiral centers are typically created. The products are planar, aromatic molecules. Therefore, stereoselectivity is generally not a consideration in these specific transformations. Stereoselectivity would become relevant only if the reaction involved chiral reagents or if subsequent reactions on the heterocyclic product created stereocenters.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diaminonicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of a molecule's structure.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In a hypothetical ¹H NMR spectrum of 5,6-Diaminonicotinamide, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the protons of the two amino groups (-NH₂), and the protons of the amide group (-CONH₂). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing carboxamide group. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (Pyridine ring) | 7.8 - 8.2 | Singlet | 1H |

| H-4 (Pyridine ring) | 6.5 - 7.0 | Singlet | 1H |

| 5-NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| 6-NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

| -CONH₂ | 7.0 - 7.5 | Broad Singlet | 2H |

| Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached functional groups. The carbonyl carbon of the amide group would appear significantly downfield due to the deshielding effect of the oxygen atom.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine ring) | 145 - 155 |

| C-3 (Pyridine ring) | 120 - 130 |

| C-4 (Pyridine ring) | 110 - 120 |

| C-5 (Pyridine ring) | 135 - 145 |

| C-6 (Pyridine ring) | 150 - 160 |

| C=O (Amide) | 165 - 175 |

| Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable information about the connectivity of the atoms and the presence of specific functional groups. For example, the loss of the amide group or the amino groups would result in characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 152.15 | Molecular Ion |

| [M-NH₂]⁺ | 136.12 | Loss of an amino group |

| [M-CONH₂]⁺ | 108.11 | Loss of the carboxamide group |

| Note: Predicted m/z values are for the most abundant isotopes and the fragmentation pattern is hypothetical. |

Other Advanced Spectroscopic Techniques in Elucidation

In addition to NMR and MS, other advanced spectroscopic techniques can be employed for the comprehensive structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the amide, and the C=C and C=N stretching of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The pyridine ring in this compound would result in characteristic absorption maxima in the UV-Vis spectrum.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, providing definitive evidence for the structural assignment of complex molecules.

The combined application of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its derivatives, ensuring the unambiguous confirmation of their chemical structures.

Computational and Theoretical Chemistry Studies on 5,6 Diaminonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure Elucidation (Ab Initio, DFT, Semi-empirical Methods)

The electronic structure of 5,6-Diaminonicotinamide has been investigated using various quantum chemical methods to provide insights into its stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311++G(d,p) basis set, is a common approach for optimizing the molecular geometry and calculating electronic properties of nicotinamide (B372718) derivatives. nih.gov Such calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The molecular electrostatic potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule. The MEP map is crucial for predicting how the molecule will interact with other molecules, highlighting areas prone to electrophilic and nucleophilic attack. tandfonline.comrsc.org

Table 1: Selected Calculated Properties for Nicotinamide-Related Structures

| Property | Method | Typical Value/Observation | Reference |

|---|---|---|---|

| Optimization | DFT/B3LYP | Provides stable geometric parameters (bond lengths, angles). | nih.gov |

| Intramolecular Interactions | NBO Analysis | Identifies charge transfer and stabilization energies. | tandfonline.com |

Note: Data is generalized from studies on related nicotinamide and diaminopyridine derivatives due to the absence of specific published data for this compound.

Molecular Orbital Analysis

Molecular orbital theory describes the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests that the molecule is more reactive. tandfonline.comrsc.org For nicotinamide derivatives, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and amino groups, while the LUMO may be distributed across the carboxamide group and the aromatic system. nih.gov This distribution determines the molecule's behavior in charge-transfer processes.

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Nicotinamide Derivative

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability | nih.gov |

| LUMO Energy | -1.8 | Electron-accepting capability | nih.gov |

Note: Values are representative and based on DFT calculations for a related nicotinamide derivative. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static molecule, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the bond connecting the carboxamide group to the pyridine ring is of particular importance. Theoretical calculations can map the potential energy surface as a function of this dihedral angle to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its ability to bind to biological targets.

Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study how a molecule interacts with its surroundings, such as solvent molecules or a biological receptor, over time. tandfonline.com These simulations model the movements of atoms and molecules based on a force field, providing a detailed picture of intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.

For nicotinamide-based compounds designed as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex. nih.gov By simulating the complex in a solvent environment (typically water) for extended periods (e.g., 100 nanoseconds), researchers can assess the persistence of key interactions, such as hydrogen bonds between the ligand and amino acid residues in the active site. nih.govtandfonline.com The root-mean-square deviation (RMSD) of the ligand's position over time is often calculated to quantify its stability within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound derivatives were found, the general methodology is widely applied to related compound classes. researchgate.netnih.gov

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For nicotinamide and nicotine (B1678760) analogs, QSAR studies have shown that factors like lipophilicity and the volume of substituents can significantly influence their binding affinity to biological targets. researchgate.netnih.gov

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional chemical features of a series of active molecules that are responsible for their biological activity. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov For diaminonicotinamide derivatives, a type of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) study known as CoMFA (Comparative Molecular Field Analysis) has been employed. This method is instrumental in developing predictive models for the biological activity of compounds. nih.gov

In a study involving 4,6-diaminonicotinamide (B1618703) derivatives as IRAK4 inhibitors, a dataset of 38 compounds was used to develop 3D-QSAR models. The biological activity, represented as pIC50 values, spanned over three logarithmic units, providing a suitable range for model generation. nih.gov The final conformation of the most active compound from a 50 ns molecular dynamics simulation was used as a template for aligning the entire dataset, a crucial step in ensuring the reliability of the 3D-QSAR model. nih.gov

The resulting CoMFA model yielded contour maps that indicated the structural features influencing the inhibitory activity. For instance, a significant green-colored contour in the steric map at a specific position (R2) of a propan-1,2-diol moiety suggested that bulkier chemical groups in this region would enhance the compound's activity. nih.gov This is attributed to potential interactions with hydrophobic pocket residues within the IRAK4 active site. nih.gov Such models are valuable for designing new, more potent inhibitors by strategically modifying the chemical structure based on these predictive insights. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize drug candidates. nih.gov This approach was instrumental in the development of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. nih.gov The optimization of these compounds was significantly aided by X-ray crystal structures of the inhibitors bound to the IRAK4 kinase domain. nih.gov

A key feature of the IRAK4 active site that was exploited in the design of these inhibitors is the presence of a unique "front pocket" formed by the Schellman loop and the α-D loop. This region is lined with both hydrophobic and polar residues, creating a tunnel-like shape. nih.gov Effective engagement with this front pocket was hypothesized to improve kinome selectivity. Another distinguishing feature of IRAK4 is the presence of a tyrosine residue (Tyr262) as the gatekeeper, which is uncommon among other kinases. nih.gov Optimizing π-stacking interactions with this tyrosine residue was a strategic approach to differentiate from kinases that have a phenylalanine gatekeeper. nih.gov

The X-ray cocrystal structure of a lead compound bound to IRAK4 revealed that the amide side chain at the C5 position of the nicotinamide core projects into this front pocket. This observation guided further optimization efforts, leading to the design of compounds with improved potency and selectivity. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique has been extensively used to understand the binding modes of diaminonicotinamide derivatives within the active site of IRAK4. nih.govnih.gov

In a representative study, the most potent compound from a series of 4,6-diaminonicotinamide derivatives was docked into the active site of the IRAK4 kinase domain (PDB ID: 5W85). nih.gov The docking pose with the lowest binding energy was selected for further analysis. The calculated binding energy for this compound was -7.94 kcal/mol, indicating a strong interaction with the target protein. nih.gov

The binding mode analysis revealed several key interactions. The diaminonicotinamide core formed what is known as a "classical triad (B1167595) hinge binding interaction," which is a critical feature for IRAK4 inhibition. nih.gov Specifically, the NH from the methylnicotinamide and the pyridyl nitrogen formed two hydrogen bonds with the backbone of Met265 in the hinge region. A third hydrogen bond was observed between the amide NH and the backbone of Val263. nih.gov Furthermore, an indoline (B122111) ring substituent was found to be docked into a hydrophobic pocket, where it formed a pi-pi stacking interaction with the gatekeeper residue Tyr262. This interaction with Tyr262 is considered unique and essential for the potent inhibition of IRAK4. nih.gov

Protein-Ligand Interaction Prediction

The prediction of protein-ligand interactions is a fundamental aspect of computational drug discovery, aiming to elucidate the specific molecular interactions that govern the binding of a ligand to its target protein. nih.gov For the diaminonicotinamide class of IRAK4 inhibitors, a combination of molecular docking and molecular dynamics (MD) simulations has been employed to predict and analyze these interactions in a dynamic environment. nih.gov

MD simulations provide insights into the stability of the protein-ligand complex and the persistence of key interactions over time. In a 50 ns MD simulation of a potent 4,6-diaminonicotinamide inhibitor bound to IRAK4, the stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms. nih.gov

The simulation revealed that the crucial hydrogen bonds with the hinge region residues (Met265 and Val263) were maintained throughout the simulation, highlighting their importance for stable binding. nih.gov Additionally, the pi-pi stacking interaction with the gatekeeper residue Tyr262 was also found to be stable. nih.gov These computational predictions provide a detailed atomic-level understanding of the binding mechanism and guide the rational design of new inhibitors with improved affinity and selectivity.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing pivotal roles. nih.gov

Hydrogen Bonding: In the context of diaminonicotinamide inhibitors of IRAK4, hydrogen bonds are critical for anchoring the ligand in the active site. The molecular docking and dynamics studies consistently highlight the formation of a triad of hydrogen bonds with the hinge region of the kinase. nih.gov

| Donor | Acceptor | Interacting Residue |

| Amide NH | Backbone C=O | Val263 |

| Methylnicotinamide NH | Backbone C=O | Met265 |

| Pyridyl Nitrogen | Backbone NH | Met265 |

Table 1: Key Hydrogen Bond Interactions of a 4,6-Diaminonicotinamide Inhibitor with IRAK4. nih.gov

These interactions effectively fix the orientation of the diaminonicotinamide core, allowing other parts of the molecule to engage in further stabilizing interactions. nih.gov

Hydrophobic Interactions: Hydrophobic interactions are equally important for the binding affinity and selectivity of these inhibitors. The IRAK4 active site possesses a distinct hydrophobic pocket that can be effectively occupied by appropriate substituents on the diaminonicotinamide scaffold. nih.gov A Python script utilizing the Eisenberg hydrophobicity scale was used to visualize the hydrophobic residues of IRAK4. nih.gov

The analysis revealed that an indoline ring substituent on the inhibitor is deeply buried within a hydrophobic pocket formed by residues such as Val200, Ala211, Leu318, and the gatekeeper Tyr262. nih.gov The amide group of the inhibitor also contributes to these hydrophobic interactions. nih.gov The steric contour map from the 3D-QSAR study further corroborated the importance of bulky, hydrophobic groups at certain positions, as they can favorably interact with hydrophobic residues like Leu318 and Gly268. nih.gov

| Inhibitor Moiety | Interacting Hydrophobic Residues |

| Indoline Ring | Val200, Ala211, Leu318, Tyr262 |

| Amide Group | Val200, Ala211, Leu318, Tyr262 |

| Propan-1,2-diol (R2) | Leu318, Gly268 |

Table 2: Key Hydrophobic Interactions of a 4,6-Diaminonicotinamide Inhibitor with IRAK4. nih.gov

Design and Synthesis of Immunomodulatory Agents

The unique structural features of this compound make it an ideal precursor for crafting molecules that can modulate the immune system. T cell-mediated immune responses are central to the rejection of allografts in organ transplantation, and targeting key signaling molecules in these cells is a validated therapeutic strategy. nih.gov

Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. nih.govwikipedia.org Unlike other JAKs which are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for immunomodulatory drugs with potentially fewer side effects. nih.govnih.govwikipedia.org JAK3 is essential for signaling through cytokine receptors that utilize the common gamma chain (γc), which is crucial for the development, proliferation, and differentiation of T-cells, B-cells, and Natural Killer (NK) cells. wikipedia.org

Novel 4,6-diaminonicotinamide derivatives have been designed and synthesized as potent immunomodulators that target JAK3. nih.gov The core scaffold, derived from the cyclization of a precursor like this compound, serves as a foundation for building selective inhibitors. The design of these inhibitors often involves creating a pyrido[3,4-d]pyrimidine core, which can effectively interact with the ATP-binding site of the kinase. Docking studies with the JAK3 protein have confirmed that the 4,6-diaminonicotinamide scaffold can be effectively utilized to achieve potent inhibition. nih.gov

Table 1: Activity of Representative JAK3 Inhibitors Derived from Diaminonicotinamide Scaffolds

| Compound | C4-Substituent | C6-Substituent | JAK3 IC50 (nM) |

| Compound A | Cyclohexylamino | (3R)-3-(Dimethylamino)pyrrolidin-1-yl | 1.2 |

| Compound B | Cyclopentylamino | (3R)-3-Aminopyrrolidin-1-yl | 3.5 |

| Compound 28 | Cyclohexylamino | (3R)-3-Hydroxypyrrolidin-1-yl | 1.0 |

Data synthesized from research findings on 4,6-diaminonicotinamide derivatives. nih.gov

Structure-activity relationship (SAR) studies are crucial for refining the potency and selectivity of kinase inhibitors. For immunomodulators derived from the 4,6-diaminonicotinamide scaffold, systematic modification of the substituents at the C4 and C6 positions of the resulting pyridopyrimidine core has been a key strategy. nih.gov

Optimization efforts have shown that the nature of the groups at these positions significantly influences the biological activity against JAK3. For the C4 position, introducing various amino groups has been explored. For instance, substituting the C4 position with different cyclic amines helps to probe the shape and properties of the corresponding binding pocket in the JAK3 enzyme. Similarly, diverse substituents at the C6 position have been investigated to enhance binding affinity and selectivity. The goal of these modifications is not only to maximize potency for JAK3 but also to minimize off-target effects, such as activity against other kinases or inhibition of channels like the human ether-a-go-go related gene (hERG), which can lead to cardiotoxicity. nih.gov Through this careful optimization, a selected compound, when used with tacrolimus, successfully prevented allograft rejection in a rat cardiac transplantation model. nih.gov

Development of Kinase Inhibitors

The pyrido[3,4-d]pyrimidine core, readily accessible from this compound, is a privileged scaffold found in a multitude of kinase inhibitors targeting various enzyme families. nih.gov This structural motif acts as a hinge-binder, mimicking the adenine (B156593) part of ATP to occupy the enzyme's active site.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. nih.govnih.gov Dysregulation of EGFR signaling is a hallmark of several cancers, particularly non-small-cell lung cancer (NSCLC), making it a critical therapeutic target. nih.govnih.govnih.gov First-generation inhibitors like gefitinib and erlotinib have shown significant success, but acquired resistance, often through mutations like T790M, limits their long-term efficacy. nih.govdovepress.com

The design of new EGFR inhibitors often incorporates the phenylaminopyrimidine (PAP) scaffold, which is known to be effective against this target. nih.gov Derivatives based on a diaminopyridine precursor can be used to construct these complex molecules. The synthetic strategy may involve the reaction of a diaminopyridine derivative with other reagents to build the core heterocyclic system, followed by the introduction of various side chains to optimize potency and selectivity against wild-type and mutant forms of EGFR. nih.gov

Table 2: EGFR Inhibitory Activity of Representative Phenylaminopyrimidine-based Compounds

| Compound ID | Target EGFR Mutant | IC50 (µM) |

| Gefitinib | L858R | <0.015 |

| Erlotinib | L858R | <0.02 |

| Compound 5d | C797S | 0.019 |

Data represents a selection of known EGFR inhibitors and newly developed derivatives to illustrate the range of potencies. nih.govdovepress.com

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a critical component of the signaling pathways for Toll-like receptors (TLRs) and interleukin-1 family receptors (IL-1R). nih.govresearchgate.netnih.gov These pathways are central to the innate immune response, and their dysregulation is implicated in a wide range of autoimmune and inflammatory diseases. nih.govnih.gov As a result, IRAK4 has emerged as a high-priority target for the development of new anti-inflammatory drugs. nih.govresearchgate.net

Researchers have discovered and optimized novel 4,6-diaminonicotinamides as potent and selective inhibitors of IRAK4. nih.gov Structure-based drug design, aided by X-ray crystal structures of inhibitors bound to the IRAK4 kinase domain, has guided the optimization process. nih.govnih.gov These studies have elucidated the key interactions between the diaminonicotinamide-derived core and the amino acid residues in the ATP-binding site of IRAK4. SAR studies have led to the identification of compounds with sub-micromolar potency in cellular assays that measure the inhibition of TLR-mediated signaling. nih.gov Molecular modeling studies on 4,6-diaminonicotinamide derivatives have further helped in understanding the binding modes and identifying key residues for interaction. nih.gov

Table 3: IRAK4 Inhibitory Potency of 4,6-Diaminonicotinamide Derivatives

| Compound | R1 Substituent | R2 Substituent | IRAK4 IC50 (nM) | Cellular Potency (LTA) IC50 (µM) |

| Compound 4 | H | 2-MeO-Ph | 120 | >20 |

| Compound 12 | H | 2-Cl-Ph | 30 | 1.8 |

| Compound 29 | Me | 2-Cl-Ph | 21 | 0.61 |

Data sourced from structure-activity relationship studies on novel 4,6-diaminonicotinamide inhibitors. nih.gov

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various cell surface receptors, particularly in hematopoietic cells. nih.gov It is essential for B-cell receptor (BCR) signaling and is also involved in the signaling pathways of mast cells, macrophages, and neutrophils. nih.govnih.gov Given its central role in immune cell function, Syk has been identified as a key therapeutic target for autoimmune diseases, allergic disorders, and certain types of B-cell malignancies. nih.govdrugbank.com

Nicotinamide-based scaffolds, including derivatives that can be synthesized from this compound, have been explored for the development of Syk modulators. google.comunifiedpatents.com The design of these inhibitors focuses on creating molecules that can fit into the ATP-binding pocket of the Syk enzyme, thereby blocking its catalytic activity and interrupting downstream signaling cascades.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The chemical synthesis of 5,6-Diaminonicotinamide and its derivatives is poised for a green revolution. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. To address these environmental concerns, researchers are increasingly focusing on the development of novel synthetic methodologies that adhere to the principles of green chemistry.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. nih.govnih.gov For instance, the synthesis of pyridine (B92270) derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating methods. nih.gov Another key area of development is the use of environmentally benign catalysts. Pyridine-2-carboxylic acid, a bioproduct, has been demonstrated as an effective and recyclable catalyst for the synthesis of related heterocyclic compounds, offering a greener alternative to traditional metal-based catalysts. rsc.org

Furthermore, the exploration of solvent-free or "neat" reaction conditions is gaining traction. nih.gov By eliminating the need for solvents, these methods can significantly reduce waste and simplify product purification. The development of one-pot, multi-component reactions also contributes to a more sustainable synthetic process by minimizing the number of intermediate purification steps, thereby saving time, energy, and resources. nih.gov

The table below summarizes some potential green chemistry approaches for the synthesis of this compound derivatives.

| Green Chemistry Approach | Potential Advantages | Relevant Research on Related Compounds |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, use of greener solvents. | Efficient synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic synthesis of various pharmaceutical intermediates. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Neat reaction conditions for the synthesis of pyridinyl hybrids. nih.gov |

| Multi-Component Reactions | Increased efficiency, reduced number of steps, atom economy. | One-pot synthesis of novel pyridine derivatives. nih.gov |

| Use of Green Solvents | Reduced toxicity and environmental harm (e.g., water, ethanol). | Synthesis of heterocyclic compounds in aqueous media. |

| Recyclable Catalysts | Reduced waste, lower cost, sustainable process. | Use of pyridine-2-carboxylic acid as a recyclable catalyst. rsc.org |

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming indispensable tools in the drug discovery and development process. For this compound and its derivatives, these in silico approaches offer the potential to accelerate the identification of promising drug candidates and to provide a deeper understanding of their mechanisms of action at the molecular level.

Molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives to specific biological targets. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for experimental testing. For example, computational studies on methyl α-D-glucopyranoside derivatives have successfully identified potential antimicrobial agents by predicting their interactions with target enzymes.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. This allows for the prediction of the activity of novel compounds and the rational design of more potent analogs.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the biological system. nih.gov This can help to understand the stability of the binding and the conformational changes that occur upon ligand binding.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for the early assessment of the drug-like properties of this compound derivatives. By identifying potential liabilities at an early stage, these computational tools can help to reduce the attrition rate of drug candidates in later stages of development.

The following table outlines key computational approaches and their applications in the study of this compound derivatives.

| Computational Approach | Application in Drug Discovery |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| QSAR | Predicting biological activity based on chemical structure. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes. |

| ADMET Prediction | Assessing drug-like properties and potential toxicity. |

| Density Functional Theory (DFT) | Studying the electronic structure and reactivity of molecules. nih.gov |

Exploration of New Biological Targets for Derivative Synthesis

While the biological activities of this compound itself are still under investigation, the broader class of diaminopyridines has shown a wide range of therapeutic potential, suggesting numerous avenues for the exploration of new biological targets for its derivatives.

One area of significant interest is the development of kinase inhibitors. For example, 2,4-diaminopyrimidine (B92962) scaffolds have been utilized in the design of inhibitors for Aurora and Polo-like kinases, which are key regulators of cell division and are often dysregulated in cancer. researchgate.net Given the structural similarities, derivatives of this compound could be designed and synthesized to target other important kinases implicated in various diseases.

Another promising direction is the exploration of their potential as antimicrobial agents. The synthesis of chiral pyridine carboxamides has yielded compounds with significant antibacterial and antifungal activities. mdpi.com By modifying the this compound scaffold, it may be possible to develop novel antibiotics that can combat the growing threat of antimicrobial resistance.

Furthermore, the well-established role of 3,4-diaminopyridine (B372788) in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome opens up the possibility of designing this compound derivatives that could modulate ion channels or other targets in the nervous system. researchgate.netfrontiersin.orgresearchgate.netdrugbank.comnih.gov

The table below highlights potential new biological targets for derivatives of this compound.

| Potential Biological Target Class | Therapeutic Area | Rationale based on Related Compounds |

| Kinases | Oncology, Inflammation | Diaminopyrimidine scaffolds are effective kinase inhibitors. researchgate.net |

| Bacterial Enzymes | Infectious Diseases | Pyridine carboxamides exhibit antimicrobial properties. mdpi.com |

| Ion Channels | Neurological Disorders | 3,4-diaminopyridine is an established ion channel modulator. researchgate.netfrontiersin.orgresearchgate.netdrugbank.comnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | A vast and largely untapped target class for this scaffold. |

| Proteases | Various | Potential for designing specific enzyme inhibitors. |

Integration of High-Throughput Synthesis and Screening in Derivative Discovery

The discovery of novel bioactive derivatives of this compound can be significantly accelerated through the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS). These technologies allow for the rapid generation and evaluation of large libraries of compounds, dramatically increasing the efficiency of the drug discovery process.

High-throughput synthesis techniques, such as combinatorial chemistry and automated parallel synthesis, can be employed to create a diverse library of this compound derivatives with various substituents at different positions. This allows for a systematic exploration of the chemical space around the core scaffold. The development of efficient and robust synthetic methods, as discussed in the green chemistry section, is crucial for the successful implementation of HTS.

Once a library of compounds has been synthesized, high-throughput screening can be used to rapidly assess their biological activity against a panel of targets. nih.gov These assays are typically miniaturized and automated, allowing for the testing of thousands of compounds in a short period. The identification of "hits" from these screens provides the starting point for further optimization and lead development.

The integration of these two powerful technologies creates a synergistic workflow for derivative discovery. The data generated from HTS can be used to inform the design of the next generation of compound libraries, leading to an iterative process of design, synthesis, and testing that can rapidly identify compounds with desired biological activities.

The following table illustrates the workflow for integrated high-throughput discovery of this compound derivatives.

| Stage | Technology | Objective |

| Library Design | Computational Chemistry | Design a diverse and targeted library of derivatives. |

| Synthesis | High-Throughput Synthesis | Rapidly synthesize the designed library of compounds. |

| Screening | High-Throughput Screening | Test the library against a panel of biological targets. |

| Hit Identification | Data Analysis | Identify compounds with significant biological activity. |

| Lead Optimization | Medicinal Chemistry | Synthesize and test analogs of the hits to improve their properties. |

Q & A

Q. What experimental design principles should guide the synthesis of 5,6-Diaminonicotinamide to ensure reproducibility?

A robust synthesis protocol requires meticulous documentation of reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods. Use control experiments to validate key steps, such as intermediate characterization via thin-layer chromatography (TLC) or HPLC. Ensure reproducibility by replicating procedures across multiple batches and comparing yields/purity statistically. Refer to established frameworks for experimental planning, such as defining variables (independent/dependent) and incorporating error analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves structural details, while IR spectroscopy confirms functional groups (e.g., amide bonds). Mass spectrometry (MS) validates molecular weight. For quantitative analysis, pair these with elemental analysis. Cross-reference spectral data with computational predictions (e.g., DFT simulations) and prior literature to resolve ambiguities .

How can researchers formulate hypothesis-driven questions about the reactivity of this compound?

Apply the PICOT framework: Define the P opulation (e.g., reaction substrates), I ntervention (e.g., reaction conditions), C omparison (alternative pathways), O utcome (e.g., regioselectivity), and T ime (kinetic vs. thermodynamic control). For example: "Under acidic conditions (I), does this compound (P) exhibit greater nucleophilic reactivity at the 5-position compared to the 6-position (O) when reacting with electrophiles (C)?" .

Advanced Research Questions

Q. What computational strategies can elucidate the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) model transition states and electron density distribution to predict regioselectivity. Compare activation energies for competing pathways and analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Validate computational results with experimental kinetic data and substituent effects .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate studies using standardized protocols (e.g., NIH/WHO guidelines) and apply statistical tests (ANOVA, t-tests) to assess significance. Use sensitivity analysis to isolate factors like solvent polarity or pH that may influence bioactivity .

Q. What methodologies optimize the development of this compound as a ligand in catalytic systems?

Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents. Use X-ray crystallography or NMR titration to determine binding constants (). Compare catalytic efficiency (turnover number, enantiomeric excess) across analogs and correlate with steric/electronic parameters derived from computational models .

Methodological and Analytical Considerations

Q. How to design a rigorous literature review strategy for this compound-related research?

Prioritize primary sources (peer-reviewed journals, patents) indexed in databases like SciFinder or Reaxys. Use Boolean search terms (e.g., "this compound AND synthesis NOT 6-aminonicotinamide") to exclude irrelevant results. Critically evaluate sources using the FINER criteria: F easibility, I nterest, N ovelty, E thics, R elevance .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Fit dose-response curves using nonlinear regression (e.g., Hill equation) to determine IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals and assess outliers via Grubbs’ test. For multivariate data, use principal component analysis (PCA) to identify hidden variables .

Ethical and Reporting Standards

Q. How to ensure ethical compliance in studies involving this compound?

Adhere to institutional review board (IRB) protocols for biological testing. Disclose potential conflicts of interest (e.g., funding sources) and follow ARRIVE guidelines for preclinical reporting. Use plagiarism-detection software to ensure originality in data interpretation .

Q. What are best practices for visualizing structural and spectroscopic data in publications?

For crystallographic data, include CIF files and thermal ellipsoid plots. Use color-coded schemes in reaction mechanisms to highlight electron flow. Adhere to journal-specific guidelines for figures: avoid overcrowding spectra and provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.